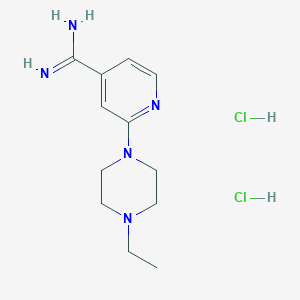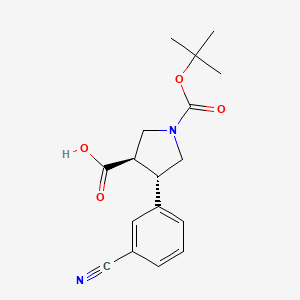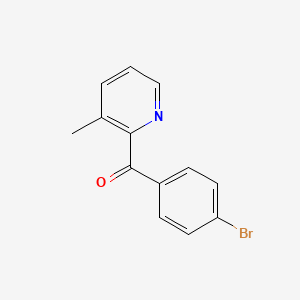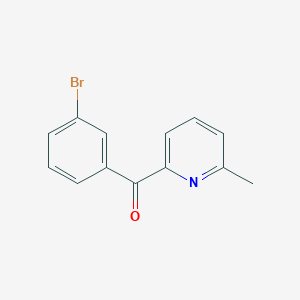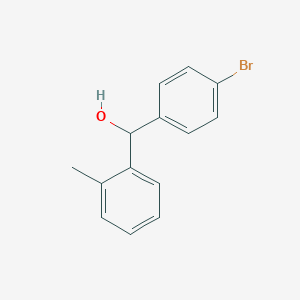
(4-Bromophenyl)(2-methylphenyl)methanol
描述
(4-Bromophenyl)(2-methylphenyl)methanol: is a chemical compound with the molecular formula C14H13BrO and a molecular weight of 277.16 g/mol . This compound is characterized by the presence of a bromine atom on a phenyl ring, a methyl group on another phenyl ring, and a hydroxyl group attached to a methylene bridge connecting the two phenyl rings.
Synthetic Routes and Reaction Conditions:
Bromination and Methylation: The compound can be synthesized by first brominating 2-methylbenzene to form 4-bromophenyl-2-methylbenzene . Subsequently, a Grignard reaction can be performed using magnesium to form the Grignard reagent, which is then reacted with formaldehyde to introduce the hydroxyl group.
Direct Coupling: Another method involves the direct coupling of 4-bromobenzene with 2-methylbenzene in the presence of a palladium catalyst to form the desired compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination and methylation reactions, often using continuous flow reactors to ensure consistent quality and yield.
化学反应分析
(4-Bromophenyl)(2-methylphenyl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, (4-bromophenyl)(2-methylphenyl)methanone .
Reduction: The compound can be reduced to remove the bromine atom, resulting in (4-phenyl)(2-methylphenyl)methanol .
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups, to form derivatives like (4-aminophenyl)(2-methylphenyl)methanol .
Common Reagents and Conditions:
Oxidation: Common reagents include chromium(VI) oxide and potassium permanganate .
Reduction: Typical reagents include sodium borohydride and lithium aluminum hydride .
Substitution: Reagents like ammonia and alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: (4-bromophenyl)(2-methylphenyl)methanone
Reduction: (4-phenyl)(2-methylphenyl)methanol
Substitution: (4-aminophenyl)(2-methylphenyl)methanol
科学研究应用
(4-Bromophenyl)(2-methylphenyl)methanol: has various applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
(4-Bromophenyl)(2-methylphenyl)methanol: can be compared with other similar compounds, such as (4-bromophenyl)(3-methylphenyl)methanol and (4-bromophenyl)(4-methylphenyl)methanol . These compounds differ in the position of the methyl group on the phenyl ring, which can affect their chemical properties and biological activities. The uniqueness of This compound
相似化合物的比较
(4-bromophenyl)(3-methylphenyl)methanol
(4-bromophenyl)(4-methylphenyl)methanol
(4-bromophenyl)(2-methylphenyl)methanone
(4-aminophenyl)(2-methylphenyl)methanol
(4-Bromophenyl)(2-methylphenyl)methanol , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
(4-bromophenyl)-(2-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-10-4-2-3-5-13(10)14(16)11-6-8-12(15)9-7-11/h2-9,14,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFDPTJAQOQSJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678847 | |
| Record name | (4-Bromophenyl)(2-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944695-76-5 | |
| Record name | (4-Bromophenyl)(2-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


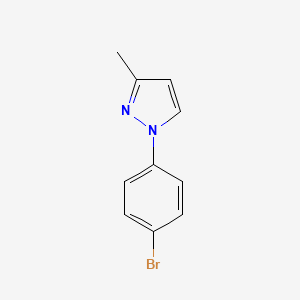
![methyl 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B1532278.png)
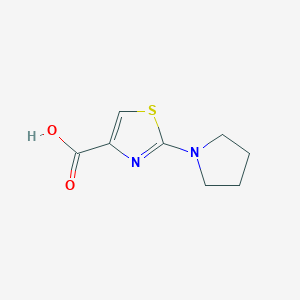
![1-[4-(Dimethylamino)piperidin-1-yl]-2-(piperidin-4-yl)ethan-1-one dihydrochloride](/img/structure/B1532280.png)
![2,2,2-trifluoroethyl N-[2-(4-methoxyphenoxy)pyridin-3-yl]carbamate](/img/structure/B1532286.png)
![2-[2-(2-furyl)pyrimidin-5-yl]-7-methyl-1H-benzimidazole](/img/structure/B1532288.png)
![3-(Tert-butyl) 6-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate](/img/structure/B1532289.png)
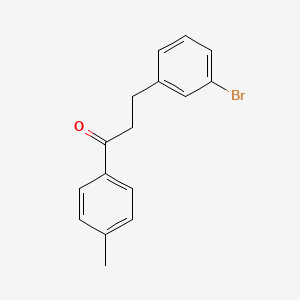

![[2-(1-Adamantyloxy)propyl]amine hydrochloride](/img/structure/B1532293.png)
